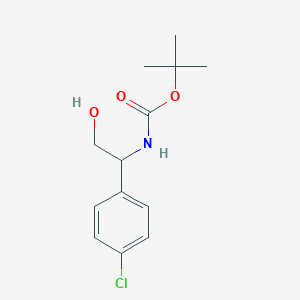

tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[1-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUURCBFBLHSKLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20601558 | |

| Record name | tert-Butyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147353-95-5 | |

| Record name | tert-Butyl [1-(4-chlorophenyl)-2-hydroxyethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20601558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

CAS Number: 147353-95-5

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate, a key chiral building block in modern organic synthesis and pharmaceutical development. This document delves into its chemical properties, synthesis methodologies with an emphasis on enantioselectivity, analytical characterization, and its critical role as a precursor to active pharmaceutical ingredients (APIs).

Introduction: A Versatile Chiral Intermediate

This compound is a carbamate-protected amino alcohol. The presence of a chlorine atom on the phenyl ring, a hydroxyl group, and a chiral center makes this molecule a highly valuable and versatile intermediate in the synthesis of complex organic molecules. The tert-butoxycarbonyl (Boc) protecting group on the amine is instrumental in synthetic strategies, allowing for the selective modification of other functional groups within the molecule before its facile removal under acidic conditions.

Its significance is particularly pronounced in the pharmaceutical industry, where it serves as a crucial precursor for the synthesis of various chiral drugs. The precise stereochemistry at the benzylic position is often paramount for the biological activity and safety profile of the final API.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 147353-95-5 | [1] |

| Molecular Formula | C₁₃H₁₈ClNO₃ | [1] |

| Molecular Weight | 271.74 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Storage | Sealed in a dry environment at 2-8°C | [1] |

Synthesis and Stereochemical Control

The synthesis of this compound can be approached through several strategic pathways. The primary challenge and focus of synthetic efforts lie in the establishment of the desired stereochemistry at the C-1 position. Both racemic and enantioselective routes have been developed, with the latter being of greater importance for pharmaceutical applications.

General Synthetic Approach: Boc Protection of the Amino Alcohol

A common and straightforward method for the preparation of the target compound involves the protection of the corresponding amino alcohol, 2-amino-1-(4-chlorophenyl)ethanol, with di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.

The causality behind this choice of reagents lies in the high reactivity and selectivity of Boc₂O for primary and secondary amines, coupled with the mild reaction conditions that preserve the integrity of the hydroxyl group and the chiral center. The choice of base and solvent can be optimized to improve yield and facilitate purification.

Enantioselective Synthesis: The Key to Pharmaceutical Viability

For pharmaceutical applications, obtaining the desired single enantiomer of this compound is critical. This can be achieved through several advanced synthetic strategies:

-

Asymmetric Reduction of a Prochiral Ketone: A highly effective method involves the enantioselective reduction of a corresponding α-amino ketone precursor. Chiral reducing agents or catalytic systems, such as those based on chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands, can stereoselectively deliver a hydride to the carbonyl group, establishing the desired stereocenter.

-

Kinetic Resolution of a Racemic Mixture: Another approach involves the enzymatic or chemical kinetic resolution of a racemic mixture of the amino alcohol or a suitable derivative. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst, allowing for the separation of the unreacted enantiomer or the product of the faster-reacting enantiomer.

-

From the Chiral Pool: Synthesis can also commence from a readily available chiral starting material, such as a chiral amino acid. For instance, L-serine can be a versatile starting point, where the stereocenter is already established and can be carried through a series of transformations to yield the desired product.

Experimental Protocol: A Representative Synthesis

Step 1: Boc Protection of 2-amino-1-(4-chlorophenyl)ethanol

-

To a stirred solution of 2-amino-1-(4-chlorophenyl)ethanol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water, add a base such as triethylamine (1.1 equivalents) or sodium bicarbonate (2 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in the same solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structure of the molecule. While specific spectra for this exact compound are not available in the provided search results, analogous compounds show characteristic signals. For instance, the protons of the tert-butyl group typically appear as a sharp singlet around 1.4 ppm in the ¹H NMR spectrum. The aromatic protons will exhibit a splitting pattern characteristic of a 1,4-disubstituted benzene ring. The methine proton adjacent to the hydroxyl and amino groups, and the methylene protons of the ethyl group, will show characteristic multiplets.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. Electrospray ionization (ESI) is a common technique for this type of molecule, and the expected [M+H]⁺ or [M+Na]⁺ ions would be observed.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups. Characteristic absorption bands would be expected for the N-H stretch of the carbamate, the O-H stretch of the alcohol, the C=O stretch of the carbamate, and C-Cl and C-O stretching vibrations.

Applications in Drug Development

This compound is a valuable building block in the synthesis of several active pharmaceutical ingredients. Its utility stems from the presence of multiple functional groups and a defined stereocenter, which can be further elaborated to construct more complex molecular architectures.

One notable application is in the synthesis of Cenobamate , an antiepileptic drug used for the treatment of partial-onset seizures in adults.[3] The (R)-enantiomer of tert-butyl (1-(2-chlorophenyl)-2-hydroxyethyl)carbamate (note the ortho-chloro substitution in this case) is a key intermediate in some synthetic routes to Cenobamate.

The Boc group serves to mask the amine functionality while other transformations are carried out on the molecule. The subsequent deprotection under acidic conditions reveals the free amine, which can then participate in further reactions to complete the synthesis of the target API.

Boc Deprotection Protocol

The removal of the tert-butoxycarbonyl (Boc) protecting group is a crucial step in the synthetic utility of this compound. This is typically achieved under acidic conditions.

Experimental Protocol: Acid-Mediated Boc Deprotection

-

Dissolve the Boc-protected amino alcohol (1 equivalent) in a suitable solvent such as dichloromethane, ethyl acetate, or methanol.

-

Add a strong acid, such as trifluoroacetic acid (TFA) (typically 20-50% in the reaction solvent) or a solution of hydrogen chloride in an organic solvent (e.g., 4M HCl in dioxane).

-

Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully remove the solvent and excess acid under reduced pressure. It is often beneficial to co-evaporate with a solvent like toluene to remove residual TFA.

-

The resulting product is the hydrochloride or trifluoroacetate salt of the free amino alcohol. If the free base is required, the salt can be neutralized by treatment with a suitable base.

The choice of acid and solvent should be made based on the sensitivity of other functional groups in the molecule.

Conclusion

This compound is a synthetically valuable chiral building block with significant applications in the pharmaceutical industry. Its utility is derived from its well-defined stereochemistry and the presence of orthogonal protecting groups that allow for selective chemical manipulations. A thorough understanding of its synthesis, particularly enantioselective methods, and its subsequent chemical transformations is crucial for medicinal chemists and process development scientists. This guide provides a foundational understanding of this important molecule, empowering researchers to effectively utilize it in their synthetic endeavors.

References

-

Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Available at: [Link]

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, 84, 209. doi: 10.15227/orgsyn.084.0209

Sources

An In-Depth Technical Guide to tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Abstract

This technical guide provides a comprehensive overview of tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate, a chiral building block with significant potential in synthetic organic chemistry and drug discovery. The document details its physicochemical properties, outlines a robust synthetic methodology, explores its applications as a key intermediate, and provides essential safety and handling information. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure chiral building blocks is incessant. These molecules serve as foundational scaffolds for the synthesis of complex therapeutic agents, where stereochemistry plays a pivotal role in determining pharmacological activity and safety profiles. This compound is one such chiral intermediate, possessing both a protected amine and a hydroxyl functional group. This dual functionality, coupled with the presence of a stereocenter, makes it a versatile precursor for the synthesis of a variety of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under mild acidic conditions, allowing for sequential and site-selective modifications. This guide aims to provide a detailed technical resource on this valuable synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 271.74 g/mol | [1][2][3] |

| Molecular Formula | C13H18ClNO3 | [1][2][3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 147353-95-5 | [1][3] |

| Appearance | White to off-white solid | [4] |

| Storage | 2-8°C, under inert atmosphere | [1][4] |

Synthesis of this compound

The synthesis of Boc-protected amino alcohols is a well-established transformation in organic chemistry.[5] The following protocol describes a general and reliable method for the preparation of this compound from the corresponding amino alcohol.

Synthetic Workflow

The synthesis involves the protection of the amino group of 2-amino-1-(4-chlorophenyl)ethanol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Caption: Synthetic workflow for the preparation of this compound.

Experimental Protocol

Materials:

-

2-amino-1-(4-chlorophenyl)ethanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-(4-chlorophenyl)ethanol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.

-

Addition of Reagents: To the cooled solution, add triethylamine (1.1 eq) followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (1.1 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure this compound.

Applications in Drug Discovery and Organic Synthesis

The carbamate functional group is a prevalent feature in many approved therapeutic agents due to its chemical stability and ability to act as a peptide bond surrogate.[6][7] The title compound, as a chiral amino alcohol derivative, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Chiral Building Block: The primary application of this compound is as a chiral precursor in asymmetric synthesis.[4] Its stereocenter can be transferred to the target molecule, which is crucial for achieving desired pharmacological activity and minimizing off-target effects.

-

Synthesis of Bioactive Molecules: The protected amine and free hydroxyl group allow for a range of chemical transformations. The hydroxyl group can be oxidized, converted to a leaving group for nucleophilic substitution, or used in esterification or etherification reactions. Subsequent deprotection of the Boc group reveals a primary amine that can undergo acylation, alkylation, or other amine-specific reactions. These synthetic handles make it a suitable starting material for the preparation of various classes of compounds, including chiral ligands, catalysts, and pharmaceutical intermediates. While specific examples for this exact compound are not extensively documented in publicly available literature, its structural motifs are present in molecules with reported biological activities, such as anti-inflammatory agents.[8]

Safety and Handling

Appropriate safety precautions must be observed when handling this compound. The following information is based on data for similar compounds and should be used as a guideline.

-

Hazard Statements: Based on safety data for related carbamates, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[3]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Wash hands thoroughly after handling.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Store in a well-ventilated place. Keep container tightly closed.

-

It is highly recommended to consult the specific Safety Data Sheet (SDS) provided by the supplier for comprehensive safety and handling information.

Conclusion

This compound is a valuable and versatile chiral building block for organic synthesis and medicinal chemistry. Its well-defined stereochemistry and orthogonal protecting groups provide a robust platform for the construction of complex, enantiomerically pure molecules. This guide has provided an in-depth overview of its properties, a reliable synthetic protocol, potential applications, and essential safety information to facilitate its effective use in the laboratory.

References

-

PubChem. tert-butyl N-(2-hydroxyethyl)carbamate. [Link]

- Google Patents. CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

PubChem. tert-butyl N-((1S)-1-(4-bromophenyl)-2-hydroxyethyl)carbamate. [Link]

-

Lead Sciences. This compound. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

Chemical Reviews. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. [Link]

-

The Journal of Organic Chemistry. Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate. [Link]

-

Technical Disclosure Commons. A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link]

- Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.

-

National Institutes of Health. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

-

MDPI. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. [Link]

-

AA Blocks. tert-butyl N-[1-(4-chlorophenyl)-1-hydroxybutan-2-yl]carbamate. [Link]

Sources

- 1. This compound - Lead Sciences [lead-sciences.com]

- 2. 209530-15-4|tert-Butyl (S)-(1-(2-chlorophenyl)-2-hydroxyethyl)carbamate|BLD Pharm [bldpharm.com]

- 3. 147353-95-5 | this compound - AiFChem [aifchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

Chiral synthesis of "tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate"

An In-depth Technical Guide to the Chiral Synthesis of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the principal strategies for the enantioselective synthesis of this compound, a valuable chiral building block in pharmaceutical development. Chiral 1,2-amino alcohols are privileged structural motifs found in numerous bioactive compounds.[1][2] The precise control of stereochemistry is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth analysis of field-proven methodologies. We will dissect the causality behind experimental choices, focusing on asymmetric reduction of prochiral ketones, biocatalytic transformations, and strategies involving chiral auxiliaries. Each section includes a discussion of the underlying principles, detailed experimental protocols, and comparative data to guide the selection of the most appropriate synthetic route for a given application.

Introduction: The Imperative for Stereochemical Control

The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry and process development. The target molecule, this compound, possesses a critical stereocenter that dictates its utility as a precursor to more complex pharmaceutical agents. The presence of the Boc-protecting group offers a stable, yet readily cleavable, handle for subsequent synthetic transformations, while the 1,2-amino alcohol functionality is a key pharmacophore.

This guide moves beyond a simple recitation of procedures. It aims to provide a strategic framework, empowering the scientist to make informed decisions based on project-specific constraints such as scale, cost, required enantiopurity, and available equipment.

Strategic Overview: Retrosynthetic Pathways

A retrosynthetic analysis of the target molecule reveals several convergent and logical pathways for establishing the chiral center. The most prominent strategies disconnect to key, more accessible precursors.

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Protocol 3.3.1: Ru-Catalyzed ATH of N-Boc-2-amino-1-(4-chlorophenyl)ethanone

-

Catalyst Activation: In a flask under an argon or nitrogen atmosphere, dissolve the catalyst precursor [Ru(p-cymene)Cl₂]₂ (0.005 eq) and the chiral ligand (e.g., (S,S)-TsDPEN, 0.01 eq) in a 5:2 mixture of formic acid and triethylamine (FA/TEA). Stir at room temperature for 20-30 minutes.

-

Causality: The pre-mixing allows for the formation of the active Ru-hydride catalyst. The FA/TEA mixture serves as both the solvent and the hydrogen source. The inert atmosphere is crucial to prevent catalyst deactivation.

-

-

Reaction Setup: Add the N-Boc protected ketone (1.0 eq) to the activated catalyst solution.

-

Execution: Heat the reaction mixture to 40-60 °C and stir for 12-24 hours. Monitor the reaction progress by LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and carefully quench by adding saturated NaHCO₃ solution until gas evolution ceases. Extract the product with ethyl acetate (3x).

-

Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the target chiral amino alcohol.

-

Chiral Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or SFC with a suitable chiral stationary phase (e.g., Chiralcel OD-H or IC).

Data Comparison

The choice of catalyst and conditions can significantly impact the outcome. While Ru-based catalysts are common, other systems like oxazaborolidine (CBS) catalysts can also be effective. [3][4]

| Catalytic System | Hydrogen Source | Typical Temp. | Typical Yield | Typical ee | Reference |

|---|---|---|---|---|---|

| Ru/(S,S)-TsDPEN | HCOOH/TEA | 40 °C | >90% | >99% | [1] |

| (S)-CBS Catalyst | BH₃·SMe₂ | -20 to 0 °C | 85-95% | 90-98% | [4] |

| Biocatalyst (KRED) | Isopropanol | 25-35 °C | >95% | >99% | [5]|

Core Strategy 2: Biocatalysis

Biocatalysis offers a powerful, "green" alternative to traditional chemical methods. Ketoreductase (KRED) enzymes can reduce ketones with exceptional enantioselectivity under mild aqueous conditions. [5]

Rationale and Workflow

KREDs utilize a cofactor, typically NADPH or NADH, as the source of hydride. In a practical setup, a sacrificial alcohol like isopropanol is used in excess along with a secondary enzyme (or the KRED's inherent activity) to regenerate the cofactor in situ, allowing the KRED to be used in catalytic amounts. The enzyme's chiral active site precisely orients the ketone substrate for facial-selective hydride delivery.

Protocol 4.1.1: KRED-Mediated Reduction

-

Buffer Preparation: Prepare a potassium phosphate buffer (e.g., 100 mM, pH 7.0).

-

Reaction Mixture: In the buffer, dissolve the N-Boc protected ketone (1.0 eq), NADP⁺ (or NAD⁺, ~0.001 eq), and isopropanol (10-20% v/v).

-

Enzyme Addition: Add the selected ketoreductase (commercially available in screening kits and at larger scales).

-

Execution: Stir the mixture at room temperature (e.g., 30 °C) for 24 hours. The reaction is often biphasic, and gentle agitation is required.

-

Workup & Isolation: Extract the product directly from the aqueous mixture using a solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Dry and concentrate the organic phase to obtain the crude product, which is often of very high purity.

-

Analysis: Confirm structure and enantiopurity as described in Protocol 3.3.1.

Analytical Verification

Regardless of the synthetic route chosen, rigorous analytical validation is non-negotiable.

-

Structural Confirmation: ¹H and ¹³C NMR spectroscopy should be used to confirm the chemical structure of the final product. Mass spectrometry (HRMS) will confirm the elemental composition.

-

Enantiopurity: Chiral SFC or HPLC is the gold standard for determining the enantiomeric excess. A racemic standard must be synthesized (e.g., by reduction with NaBH₄) to establish the separation method and identify the peaks corresponding to each enantiomer.

Conclusion

The chiral synthesis of this compound can be achieved through several highly efficient and enantioselective methods.

-

Asymmetric Transfer Hydrogenation with Ru-based catalysts represents a highly mature, scalable, and reliable technology, consistently delivering products with excellent enantiopurity. [1]* Biocatalysis using ketoreductases is an increasingly attractive option due to its operational simplicity, mild reaction conditions, and exceptional selectivity, aligning with the principles of green chemistry. [5] The optimal choice depends on the specific requirements of the project. For process development and large-scale manufacturing, the robustness of ATH is often favored. For early-stage discovery and situations where diverse substrate screening is needed, the ease of use of biocatalytic kits can accelerate development timelines. This guide provides the foundational knowledge and practical protocols to successfully implement these state-of-the-art synthetic strategies.

References

-

Mangunuru, H. P. R., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation. The Journal of Organic Chemistry, 89, 6085–6099. [Link]

-

Various Authors. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096–1140. [Link]

-

Various Authors. (2022). Asymmetric Synthesis of N-Substituted 1,2-Amino Alcohols from Simple Aldehydes and Amines by One-Pot Sequential Enzymatic Hydroxymethylation and Asymmetric Reductive Amination. Angewandte Chemie International Edition, 61(17), e202116344. [Link]

-

Various Authors. Enantioselective reduction of ketones. Wikipedia. [Link]

-

Various Authors. (N.D.). Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). ResearchGate. [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(9), 7222–7260. [Link]

-

Chen, F-F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 804926. [Link]

-

S-i. Ura, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [Link]

-

Angene Chemical. (N.D.). 2-Amino-1-(4-chlorophenyl)ethanone, HCl (CAS# 5467-71-0). [Link]

Sources

A Spectroscopic Guide to tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate: Elucidating Structure and Purity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral amino alcohol derivative, tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate. This compound is a valuable building block in medicinal chemistry and drug development, and a thorough understanding of its spectroscopic characteristics is crucial for its synthesis, purification, and characterization. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features and functional groups that define this molecule. Experimental protocols for data acquisition and interpretation are also discussed, providing a practical framework for researchers in the field.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating a carbamate-protected amine, a secondary alcohol, and a chlorinated aromatic ring. Amino alcohols are key structural motifs in a vast array of biologically active compounds and serve as versatile intermediates in asymmetric synthesis. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, making it a cornerstone of modern organic synthesis, particularly in peptide chemistry. The presence of a 4-chlorophenyl group significantly influences the molecule's lipophilicity and electronic properties, which can in turn modulate the biological activity of larger molecules synthesized from this building block.

A definitive spectroscopic profile is essential for confirming the identity, purity, and structural integrity of this compound during its synthesis and use in subsequent chemical transformations. This guide will systematically dissect the NMR, IR, and MS data to provide a clear and actionable understanding of its molecular architecture.

Molecular Structure and Key Spectroscopic Features

The chemical structure of this compound is presented below. The key functional groups that give rise to characteristic spectroscopic signals are the Boc-protecting group, the secondary hydroxyl group, the N-H of the carbamate, the methine and methylene protons of the ethyl backbone, and the aromatic protons of the chlorophenyl ring.

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are indispensable for the structural verification of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.3 | d | 2H | Ar-H (ortho to Cl) |

| ~7.2 | d | 2H | Ar-H (meta to Cl) |

| ~5.0 | m | 1H | CH -N |

| ~3.6 | m | 2H | CH ₂-O |

| ~2.5 | br s | 1H | OH |

| ~1.4 | s | 9H | C(CH ₃)₃ |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.

Interpretation:

-

Aromatic Protons: The protons on the 4-chlorophenyl ring are expected to appear as two distinct doublets in the aromatic region (~7.2-7.3 ppm), characteristic of a para-substituted benzene ring.

-

Methine Proton: The proton attached to the carbon bearing the nitrogen (CH-N) is expected to be a multiplet around 5.0 ppm due to coupling with the adjacent methylene protons and the N-H proton.

-

Methylene Protons: The two protons of the methylene group adjacent to the hydroxyl group (CH₂-O) will likely appear as a multiplet around 3.6 ppm.

-

Hydroxyl Proton: The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary depending on concentration and temperature due to hydrogen bonding.

-

tert-Butyl Protons: A sharp singlet integrating to nine protons around 1.4 ppm is the characteristic signal for the tert-butyl group of the Boc protecting group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C =O (carbamate) |

| ~140 | Ar-C (ipso to C-N) |

| ~133 | Ar-C -Cl |

| ~129 | Ar-C H |

| ~128 | Ar-C H |

| ~80 | C (CH₃)₃ |

| ~65 | C H₂-OH |

| ~55 | C H-N |

| ~28 | C(C H₃)₃ |

Interpretation:

-

Carbonyl Carbon: The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of 155-160 ppm.

-

Aromatic Carbons: The aromatic carbons will show four distinct signals, with the carbon attached to the chlorine atom appearing at a lower field.

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 80 ppm, while the three equivalent methyl carbons will give a strong signal around 28 ppm.

-

Ethyl Backbone Carbons: The carbon attached to the hydroxyl group (CH₂-OH) is expected around 65 ppm, and the carbon attached to the nitrogen (CH-N) will be in the region of 50-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~2970 | Medium-Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (amide II) |

| ~1170 | Strong | C-O stretch (carbamate) |

| ~1090 | Medium | C-O stretch (alcohol) |

| ~830 | Strong | C-H bend (p-disubstituted benzene) |

Interpretation:

-

O-H and N-H Stretching: A broad band around 3400 cm⁻¹ is indicative of the hydroxyl group's O-H stretching, broadened by hydrogen bonding. The N-H stretch of the carbamate will appear as a medium intensity band around 3350 cm⁻¹.

-

C=O Stretching: A strong absorption band around 1690 cm⁻¹ is a key indicator of the carbonyl group in the Boc-protecting group.

-

C-H Stretching: Absorptions in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the aliphatic C-H bonds.

-

Aromatic C-H Bending: A strong band around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending of a para-disubstituted aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak (M⁺) for this compound would be expected at m/z 271 (for ³⁵Cl) and 273 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

Common fragmentation pathways for Boc-protected amines include the loss of the tert-butyl group as isobutylene (56 Da) or the entire Boc group (100 Da).

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Fragment |

| 271/273 | [M]⁺ |

| 215/217 | [M - C₄H₈]⁺ |

| 171/173 | [M - C₅H₉O₂]⁺ (loss of Boc group) |

| 156 | [C₈H₉ClO]⁺ |

| 139/141 | [ClC₆H₄CH=NH₂]⁺ |

| 125/127 | [ClC₆H₄]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on proper sample preparation and instrument parameters.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and signal dispersion.

-

Data Acquisition: Standard pulse sequences for ¹H and ¹³C{¹H} NMR should be employed. For ¹H NMR, typically 8-16 scans are sufficient. For ¹³C NMR, a larger number of scans (e.g., 128 or more) may be necessary due to the lower natural abundance of the ¹³C isotope.

Figure 2. General workflow for NMR data acquisition and analysis.

IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For ATR, a small amount of the solid is placed directly on the crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is standard.

-

Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: The sample is typically dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: An Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer can be used. ESI is a softer ionization technique and may yield a more prominent molecular ion peak.

-

Data Acquisition: The instrument is scanned over a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-500).

Conclusion

The spectroscopic data presented in this guide provide a detailed fingerprint of this compound. The combination of NMR, IR, and MS allows for unambiguous structural confirmation and purity assessment. Researchers and scientists working with this compound can utilize this guide as a reference for interpreting their own experimental data, ensuring the quality and reliability of their starting materials and synthetic intermediates. A thorough understanding of these spectroscopic techniques and their application is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

A Technical Guide to tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate: Synthesis, Properties, and Applications in Modern Organic Chemistry

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate, a chiral molecule of significant interest in contemporary organic chemistry. As a bifunctional compound featuring a Boc-protected amine and a primary alcohol, this 1,2-amino alcohol serves as a high-value chiral building block. Its structure is a cornerstone for the stereoselective synthesis of complex molecular architectures, particularly within the pharmaceutical industry. This document elucidates its core physicochemical properties, details robust methods for its stereoselective synthesis, and explores its pivotal role as a synthetic intermediate. A validated experimental protocol is provided to illustrate its practical preparation, underscoring the causality behind methodological choices to ensure reproducibility and scalability.

Introduction: A Privileged Chiral Scaffold

The 1,2-amino alcohol motif is a privileged structural scaffold found in numerous biologically active compounds and pharmaceutical agents. The strategic placement of an amino and a hydroxyl group on adjacent carbons provides a versatile platform for synthetic diversification. This compound (CAS No: 147353-95-5) embodies this utility with several key features that make it a particularly valuable synthon:

-

Defined Stereochemistry: The molecule possesses a stereocenter at the carbon atom bonded to the 4-chlorophenyl group. The availability of specific enantiomers, (R) and (S), is critical for the synthesis of enantiopure drugs, where biological activity is often confined to a single stereoisomer.[1][2]

-

Orthogonal Protection: The amine functionality is masked as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is a robust protecting group, stable to a wide range of nucleophilic, basic, and reductive conditions.[3] Crucially, it can be selectively and cleanly removed under mild acidic conditions (e.g., trifluoroacetic acid or HCl), allowing for the unmasking of the amine at a desired point in a synthetic sequence without disturbing other functional groups.[3]

-

Reactive Functionalities: The primary hydroxyl group is available for a wide array of chemical transformations, including oxidation, esterification, etherification, or conversion into a leaving group for nucleophilic substitution.

-

The 4-Chlorophenyl Moiety: The presence of a halogenated aromatic ring provides a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex biaryl or arylamine structures.

This unique combination of features makes the title compound not merely a chemical reagent, but a strategic tool for navigating the complexities of modern asymmetric synthesis.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a compound's physical properties is essential for its effective use in a laboratory or scaled-up setting.

| Property | Value | Reference |

| CAS Number | 147353-95-5 | [4] |

| Molecular Formula | C₁₃H₁₈ClNO₃ | [4] |

| Molecular Weight | 271.74 g/mol | [1][4] |

| Appearance | Typically an off-white to white powder | [5] |

| Storage | Sealed in a dry environment, recommended at 2-8°C | [1][4] |

Spectroscopic Hallmarks: While detailed spectra should be acquired for each batch, typical NMR signals provide structural confirmation:

-

¹H NMR: Expect a characteristic singlet at ~1.4 ppm integrating to 9H for the tert-butyl protons. The aromatic protons will appear in the ~7.2-7.4 ppm region. The methine and methylene protons adjacent to the stereocenter, amine, and hydroxyl groups will present as multiplets in the ~3.5-5.0 ppm range.

-

¹³C NMR: Key signals include the carbamate carbonyl carbon around 155-156 ppm and the quaternary carbon of the Boc group near 80 ppm.

Stereoselective Synthesis Strategies

The paramount importance of this molecule lies in its chirality. Therefore, its synthesis must be approached with a focus on achieving high enantiomeric purity. The most reliable strategies involve the asymmetric reduction of a prochiral ketone precursor.

Caption: General workflow for the stereoselective synthesis.

Causality in Reagent Selection

The choice of reducing agent is the critical determinant of enantioselectivity.

-

Chiral Borane Reductants: Reagents like (-)-B-chlorodiisopinocampheylborane ((-)-DIP-Cl) or oxazaborolidine catalysts (e.g., Corey-Bakshi-Shibata or CBS reagents) are highly effective for the asymmetric reduction of ketones.[2] These reagents create a sterically defined chiral environment around the carbonyl group, forcing the hydride delivery to occur preferentially from one face, thus generating one enantiomer in excess. The selection between (R)- or (S)-CBS catalysts allows for predictable access to either the (R)- or (S)-alcohol product.

-

Enzymatic Reduction: Ketoreductase (KRED) enzymes offer a green and highly selective alternative.[6] These biocatalysts operate in aqueous media under mild conditions and can provide exceptionally high enantiomeric excess (>99%). The process often involves a cofactor regeneration system (e.g., using isopropanol as a sacrificial reductant).[6]

Detailed Experimental Protocol: Asymmetric Reduction via KRED

This protocol is adapted from methodologies described for analogous intermediates in pharmaceutical synthesis and represents a scalable, self-validating process.[6]

Objective: To synthesize (R)-tert-butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate from its corresponding ketone precursor.

Materials:

-

tert-Butyl (2-(4-chlorophenyl)-2-oxoethyl)carbamate (1 equivalent)

-

Ketoreductase (KRED) enzyme preparation

-

β-Nicotinamide adenine dinucleotide phosphate (NADP⁺) or (NAD⁺) (catalytic amount)

-

Isopropanol (IPA) (co-solvent and sacrificial reductant)

-

Phosphate buffer (e.g., potassium phosphate, pH 7.0)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Bioreactor Setup: To a jacketed reaction vessel, add phosphate buffer and isopropanol. The typical ratio can range from 70:30 to 90:10 (v/v) buffer to IPA.

-

Enzyme & Cofactor Addition: Dissolve the KRED and the NAD(P)⁺ cofactor in the buffer solution with gentle stirring at 25-30°C.

-

Substrate Addition: Add the tert-butyl (2-(4-chlorophenyl)-2-oxoethyl)carbamate substrate to the reaction mixture.

-

Reaction Monitoring: Maintain the temperature at 30-35°C and stir. The reaction progress is monitored by HPLC or TLC by observing the disappearance of the starting ketone. Reactions are typically complete within 12-24 hours.

-

Work-up & Extraction: Upon completion, cool the reaction mixture to room temperature. Extract the aqueous mixture with ethyl acetate (3x volumes). The isopropanol will partition between the phases; adding brine during the washes will improve phase separation.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Chromatography & Characterization: The crude material is purified by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford the pure product. The final product's identity and enantiomeric purity are confirmed by ¹H NMR, ¹³C NMR, and chiral HPLC analysis.

The Pivotal Role in Organic Synthesis

A Chiral Synthon for Pharmaceutical Targets

This carbamate is a quintessential chiral building block. Its structure is directly applicable to the synthesis of various pharmaceutical agents. For instance, structurally related intermediates are key components in the synthesis of the antiepileptic drug Cenobamate.[6][7] In such syntheses, the chiral amino alcohol is often activated (e.g., by converting the hydroxyl to a leaving group) and then reacted with a nucleophile to build out the final drug scaffold.

The Boc Group: A Cornerstone of Amine Protection

The Boc protecting group is central to the utility of this compound. It allows chemists to perform a wide range of transformations on the hydroxyl group or the aromatic ring that would otherwise be incompatible with a free primary amine.

Caption: The Boc protection and deprotection cycle.

This protection/deprotection strategy is a fundamental principle of multi-step organic synthesis, enabling complex molecules to be built with high precision and control.[8]

Transformations of the Hydroxyl Group

With the amine safely protected, the primary alcohol is free to react. Common transformations include:

-

Mitsunobu Reaction: To invert the stereocenter or introduce nucleophiles like azide or phthalimide.

-

Activation: Conversion to a sulfonate ester (e.g., tosylate, mesylate) to create an excellent leaving group for Sₙ2 reactions.

-

Oxidation: Selective oxidation to the corresponding aldehyde, which can then undergo further C-C bond-forming reactions.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C) to ensure long-term stability.[1][4]

-

Toxicity: While specific toxicity data for this compound is not widely published, carbamates as a broad class can have neurological effects by inhibiting acetylcholinesterase.[9][10][11] However, the Boc-carbamate is generally considered a stable protecting group with low biological activity in this context, unlike carbamate-based pesticides. Standard prudent laboratory practices are sufficient.

Conclusion

This compound is a masterful example of a modern chiral building block. Its value is derived not from a single feature, but from the synergistic combination of a defined stereocenter, an orthogonally protected amine, a reactive hydroxyl group, and an electronically distinct aromatic ring. These attributes provide chemists with a reliable and versatile tool to construct complex, enantiopure molecules, accelerating the discovery and development of new therapeutics and fine chemicals. Its synthesis, grounded in principles of asymmetric catalysis, highlights the power of modern organic chemistry to create molecular value with precision and control.

References

- Process for the preparation of cenobamate and intermediates thereof. (WO2023152711A1).

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses Procedure. [Link]

- Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester. (CN114805134A).

-

tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. (2019). Molbank, 2019(2), M1062. MDPI. [Link]

-

This compound. Lead Sciences. [Link]

-

Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences. [Link]

- Method for preparation of carbamic acid (r)-1-aryl-2-tetrazolyl-ethyl ester. (EP2445890B1).

-

A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. (2023). Technical Disclosure Commons. [Link]

-

Mechanism of action of organophosphorus and carbamate insecticides. (1992). Environmental Health Perspectives, 102(Suppl 11), 245–254. PMC, NIH. [Link]

-

1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). ResearchGate. [Link]

-

Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. (2024). International Journal of Molecular Sciences, 25(22), 13589. MDPI. [Link]

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). Chemical Reviews, 120(9), 4347-4443. [Link]

-

Synthesis of Chiral 1,4,2-Oxazaphosphepines. (2012). Molecules, 17(10), 12389-12400. PMC, NIH. [Link]

-

Organophosphate Poisoning and Carbamate Poisoning. MSD Manual Professional Edition. [Link]

Sources

- 1. achmem.com [achmem.com]

- 2. EP2445890B1 - Method for preparation of carbamic acid (r)-1-aryl-2-tetrazolyl-ethyl ester - Google Patents [patents.google.com]

- 3. tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | MDPI [mdpi.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. tert-Butyl N-[(2S)-2-(4-aminophenyl)-2-hydroxy-ethyl]carbamate 95% | CAS: 2845164-89-6 | AChemBlock [achemblock.com]

- 6. tdcommons.org [tdcommons.org]

- 7. WO2023152711A1 - Process for the preparation of cenobamate and intermediates thereof - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning | Journal of Pioneering Medical Sciences [jpmsonline.com]

- 10. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]

Methodological & Application

Application Note: Strategies for the Acid-Catalyzed Deprotection of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate. We delve into the underlying chemical principles, present two field-proven protocols using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), and offer practical insights into reaction optimization, monitoring, and troubleshooting. The objective is to equip scientists with the necessary knowledge to perform this critical transformation efficiently and selectively, yielding the valuable chiral building block, 1-(4-chlorophenyl)-2-aminoethanol.

Introduction: The Significance of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates.[1] Its popularity stems from its ease of installation and, critically, its lability under acidic conditions, which allows for selective removal in the presence of other functional groups.[1][2]

The target substrate, this compound[3][4], is a key intermediate in the synthesis of various biologically active molecules. The successful deprotection to unveil the primary amine is a crucial step in advancing these synthetic routes. This guide provides an in-depth exploration of the acid-catalyzed deprotection of this specific substrate, emphasizing mechanistic understanding and practical execution.

Chemical Principles and Reaction Mechanism

The acid-catalyzed cleavage of a Boc group is a robust and well-understood transformation that proceeds via a three-step mechanism.[5][6][7] This process relies on the formation of a highly stable tert-butyl carbocation.

The Mechanism Unveiled:

-

Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA or HCl). This step activates the carbonyl group, making it a better leaving group.[1][7]

-

Carbocation Formation: The protonated intermediate undergoes spontaneous cleavage of the tert-butyl C-O bond. This results in the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[5][6] The stability of the tert-butyl cation is a key thermodynamic driver for this step.

-

Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the desired free amine.[1][5] The evolution of CO₂ is a visual indicator of reaction progress. The newly liberated amine is then protonated by the excess acid in the medium to form its corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).[6]

It is imperative to avoid conducting this reaction in a sealed vessel, as the evolution of CO₂ gas can lead to a dangerous pressure buildup. [5]

Fate of the tert-Butyl Cation:

The electrophilic tert-butyl cation generated during the reaction can follow several pathways. It can be quenched by a nucleophile, deprotonate to form isobutylene gas, or potentially alkylate other nucleophilic sites on the substrate or product.[2][5] While the risk of side-alkylation on the electron-deficient chlorophenyl ring of our target molecule is relatively low, this possibility should always be considered, especially in complex substrates with electron-rich aromatic systems or other potent nucleophiles.[2]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. 147353-95-5 | this compound - AiFChem [aifchem.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes & Protocols: The Strategic Role of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate in Modern Pharmaceutical Synthesis

Abstract and Scope

In the landscape of medicinal chemistry, the synthesis of enantiomerically pure molecules is paramount. Chiral amino alcohols are foundational building blocks for a multitude of pharmacologically active agents. This guide provides an in-depth exploration of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate , a key chiral intermediate. Its structure combines a Boc-protected amine with a 1-aryl-2-hydroxyethyl scaffold, making it a versatile precursor in drug development.[1]

This document serves as a technical resource for researchers and process chemists. It elucidates the synthesis of this intermediate, details its analytical characterization, and provides a validated protocol for its application in subsequent synthetic transformations. The causality behind experimental choices is emphasized to empower scientists to adapt and troubleshoot these methods effectively.

The Intermediate: Physicochemical Profile and Strategic Importance

The title compound, systematically named tert-butyl N-[1-(4-chlorophenyl)-2-hydroxyethyl]carbamate, is a stable, crystalline solid under standard conditions.[2] The tert-butoxycarbonyl (Boc) group serves as an excellent protecting group for the amine, renowned for its stability in various reaction conditions and its clean, acid-labile deprotection.[1][3] The primary alcohol offers a reactive handle for a wide array of chemical modifications, including oxidation, esterification, or conversion to a leaving group for nucleophilic substitution.

Table 1: Physicochemical and Supplier Data

| Property | Value | Source |

|---|---|---|

| CAS Number | 147353-95-5 | [2][4] |

| Molecular Formula | C₁₃H₁₈ClNO₃ | [2][4] |

| Molecular Weight | 271.74 g/mol | [2][4] |

| Appearance | White to off-white solid | Generic |

| Purity | ≥97% | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

| IUPAC Name | this compound |[4] |

The structural motif of a phenyl-ethanolamine is central to numerous therapeutic agents, particularly in cardiovascular and central nervous system (CNS) applications. While this specific 4-chloro substituted intermediate is a valuable building block, its close analog, the 2-chloro variant, is a direct precursor to the antiepileptic drug Cenobamate, highlighting the pharmaceutical relevance of this molecular class.[5][6][7]

Synthesis Protocol: From Precursor to Chiral Amino Alcohol

The most direct and reliable synthesis of this compound involves the reduction of its corresponding aldehyde precursor, tert-Butyl (R)-(1-(4-chlorophenyl)-2-oxoethyl)carbamate. This method is advantageous as it establishes the core structure before the final, often stereoselective, reduction step.

Overall Synthesis Scheme

The workflow begins with the commercially available N-Boc protected amino acid, which is converted to the aldehyde, followed by a stereoselective reduction to yield the target alcohol.

Caption: High-level workflow for the synthesis of the target intermediate.

Detailed Experimental Protocol: Reduction of Aldehyde Precursor

This protocol details the reduction of the aldehyde intermediate to the final chiral amino alcohol. The choice of a mild reducing agent like sodium borohydride is critical to prevent over-reduction or side reactions.

Materials and Reagents:

-

tert-Butyl (1-(4-chlorophenyl)-2-oxoethyl)carbamate (1.0 eq)

-

Methanol (MeOH), anhydrous (approx. 10 volumes)

-

Sodium borohydride (NaBH₄) (1.5 eq)

-

Deionized Water

-

Saturated Ammonium Chloride (NH₄Cl) solution

-

Ethyl Acetate (EtOAc)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Nitrogen or Argon), dissolve tert-Butyl (1-(4-chlorophenyl)-2-oxoethyl)carbamate (1.0 eq) in anhydrous methanol (10 volumes).

-

Cooling: Cool the resulting solution to 0°C using an ice-water bath. This is crucial to control the exothermic nature of the reduction and enhance selectivity.

-

Addition of Reducing Agent: Add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Maintain the internal temperature below 5°C. The portion-wise addition prevents a rapid, uncontrolled evolution of hydrogen gas.

-

Reaction Monitoring: Stir the reaction mixture at 0°C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise at 0°C until gas evolution ceases. This step neutralizes the excess borohydride and hydrolyzes borate esters.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The repeated extraction ensures complete recovery of the product.

-

Washing: Combine the organic layers and wash sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized intermediate.

Table 2: Typical Analytical Data

| Technique | Parameter | Expected Result |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | δ 7.30 (d, 2H), 7.25 (d, 2H), 5.0 (br s, 1H, NH), 4.80 (m, 1H, CH-N), 3.75 (m, 2H, CH₂-O), 2.0 (br s, 1H, OH), 1.45 (s, 9H, C(CH₃)₃) |

| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | δ 156.0 (C=O), 140.0, 133.0, 128.5, 127.5 (Aromatic C), 80.0 (quaternary C of Boc), 66.0 (CH₂OH), 56.0 (CH-N), 28.3 (CH₃) |

| Mass Spec (ESI+) | m/z | 272.1 [M+H]⁺, 294.1 [M+Na]⁺ |

| HPLC Purity | Area % | >98% |

Application Protocol: Synthesis of a Downstream Carbamate

This intermediate is an ideal precursor for further elaboration. A common transformation involves converting the primary alcohol into a carbamate, a functional group prevalent in many pharmaceuticals. The following protocol illustrates this conversion, analogous to a key step in the synthesis of Cenobamate.[6][7]

Workflow for Carbamate Formation

Caption: Step-by-step logic for the carbamoylation reaction.

Detailed Experimental Protocol

Materials and Reagents:

-

This compound (1.0 eq)

-

1,1'-Carbonyldiimidazole (CDI) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium Hydroxide (NH₄OH), 28% aqueous solution (5.0 eq)

-

Ethyl Acetate (EtOAc)

-

Deionized Water, Brine

Procedure:

-

Activation: Dissolve the starting amino alcohol (1.0 eq) in anhydrous THF (15 volumes) in a flask under an inert atmosphere. Cool the solution to 0°C.

-

Add CDI (1.2 eq) in one portion. The use of CDI is advantageous as the only byproduct is imidazole, which is readily removed during aqueous work-up.

-

Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature, stirring for an additional 2 hours or until activation is complete (monitored by TLC).

-

Carbamoylation: Cool the reaction mixture back to 0°C. Add the aqueous ammonium hydroxide solution (5.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir vigorously overnight.

-

Work-up: Concentrate the reaction mixture in vacuo to remove most of the THF. Dilute the residue with ethyl acetate and water.

-

Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

-

Combine the organic extracts and wash with water, followed by brine.

-

Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to provide the crude carbamate product, which can be further purified by column chromatography or recrystallization.

Conclusion and Future Prospects

This compound is a high-value intermediate whose utility is rooted in its combination of a protected amine and a modifiable hydroxyl group on a chiral scaffold. The protocols detailed herein provide a robust and scalable framework for its synthesis and subsequent application. By understanding the rationale behind each procedural step—from temperature control to the choice of reagents—chemists can confidently employ this building block to accelerate the discovery and development of novel therapeutics.

References

-

Technical Disclosure Commons. (2023). A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. Available at: [Link]

- Google Patents. (2022). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

Organic Syntheses. * (2-Aminoethyl)carbamic acid tert-butyl ester*. Available at: [Link]

- Google Patents. (2023). WO2023152711A1 - Process for the preparation of cenobamate and intermediates thereof.

-

Lead Sciences. This compound. Available at: [Link]

- Google Patents. (2023). CN116730873A - Synthesis method of N-Boc-L-phenylalaninol.

- Google Patents. (2012). EP2445890B1 - Method for preparation of carbamic acid (r)-1-aryl-2-tetrazolyl-ethyl ester.

-

Organic Syntheses. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Available at: [Link]

-

PubMed. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Available at: [Link]

-

Chemical Reviews. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Available at: [Link]

- Google Patents. (2023). ES2931000B2 - Process for the preparation of cenobamate.

-

MDPI. Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 147353-95-5 | this compound - AiFChem [aifchem.com]

- 5. tdcommons.org [tdcommons.org]

- 6. WO2023152711A1 - Process for the preparation of cenobamate and intermediates thereof - Google Patents [patents.google.com]

- 7. ES2931000B2 - Process for the preparation of cenobamate - Google Patents [patents.google.com]

The Strategic Application of tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate in the Synthesis of Antiviral APIs

Introduction: The Pivotal Role of Chiral Amino Alcohols in Modern Drug Discovery

In the landscape of contemporary pharmaceutical development, the synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is of paramount importance. The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Chiral 1,2-amino alcohols are a critical class of building blocks in the construction of these complex, stereochemically defined molecules. Their prevalence is notable in a wide array of therapeutic agents, including antiviral medications.

This technical guide delves into the applications of a specific and highly valuable chiral building block: tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate . We will explore its strategic implementation in the synthesis of advanced API intermediates, with a particular focus on the synthesis of precursors for HIV-1 protease inhibitors. The presence of the chlorine atom on the phenyl ring, the defined stereochemistry of the amino alcohol, and the versatile Boc protecting group make this molecule a cornerstone for the efficient and stereocontrolled synthesis of complex drug candidates.

Core Attributes of this compound

The utility of this carbamate in API synthesis is rooted in its distinct structural features:

-

Defined Chirality: The stereogenic center bearing the hydroxyl and the Boc-protected amino group allows for the construction of enantiomerically pure final products. This is crucial for ensuring the target specificity and minimizing off-target effects of the API.

-

The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a robust yet readily cleavable protecting group for the amine functionality. Its stability under a wide range of reaction conditions, coupled with its facile removal under mild acidic conditions, provides essential control during multi-step syntheses.[1]

-

The 4-Chlorophenyl Moiety: The presence of a halogenated aromatic ring is a common feature in many APIs, contributing to binding interactions with biological targets and influencing the pharmacokinetic properties of the drug.

-

The 1,2-Amino Alcohol Motif: This structural unit is a key pharmacophore in many protease inhibitors, where the hydroxyl group often plays a crucial role in binding to the active site of the enzyme.

Application in the Synthesis of a Key Intermediate for Fosamprenavir

Fosamprenavir, a prodrug of the HIV-1 protease inhibitor amprenavir, exemplifies the strategic use of chiral amino alcohol derivatives in antiviral drug development.[2][3] The synthesis of Fosamprenavir and its active metabolite, amprenavir, relies on the stereocontrolled construction of a complex amino alcohol backbone. This compound serves as a valuable synthon for a key intermediate in a convergent synthetic strategy towards these APIs.

The following sections will detail the synthetic pathway from a prochiral ketone to a key sulfonamide intermediate, highlighting the critical role of our title compound.

Part 1: Synthesis of (S)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

The enantioselective synthesis of the title compound is a critical first step. A highly effective method for achieving this is the asymmetric reduction of the corresponding α-amino ketone. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols with high enantiomeric excess.[1][4]

Workflow for the Synthesis of (S)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate

Caption: Synthetic workflow for the preparation of the chiral amino alcohol.

Protocol 1.1: Boc Protection of 2-Amino-1-(4-chlorophenyl)ethanone

This protocol describes the protection of the amino group of the starting ketone. The Boc group prevents the amine from interfering in the subsequent reduction step.

| Parameter | Value |

| Starting Material | 2-Amino-1-(4-chlorophenyl)ethanone hydrochloride |

| Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 90-95% |

Step-by-Step Methodology:

-

Suspend 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per gram of starting material).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add triethylamine (2.2 eq.) to the suspension and stir for 15 minutes.

-

Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-2-amino-1-(4-chlorophenyl)ethanone as a solid, which can be used in the next step without further purification.

Protocol 1.2: Asymmetric Reduction of N-Boc-2-amino-1-(4-chlorophenyl)ethanone

This protocol employs the Corey-Bakshi-Shibata (CBS) reduction to stereoselectively reduce the ketone to the desired (S)-alcohol.[1][5][6]

| Parameter | Value |

| Starting Material | N-Boc-2-amino-1-(4-chlorophenyl)ethanone |

| Catalyst | (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene) |

| Reducing Agent | Borane dimethyl sulfide complex (BH₃·SMe₂) |

| Solvent | Tetrahydrofuran (THF), anhydrous |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Typical Yield | 85-92% |

| Enantiomeric Excess | >98% |

Step-by-Step Methodology:

-

Dissolve N-Boc-2-amino-1-(4-chlorophenyl)ethanone (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C.

-

Slowly add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq.) to the reaction mixture.

-

Add the borane dimethyl sulfide complex (1.2 eq.) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield (S)-tert-Butyl (1-(4-chlorophenyl)-2-hydroxyethyl)carbamate as a white solid.

Part 2: Conversion to a Key Sulfonamide Intermediate for Fosamprenavir